molecular formula C7H6N2OS B1300900 2-Methylthieno[2,3-d]pyrimidin-4-ol CAS No. 21582-51-4

2-Methylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B1300900
CAS No.: 21582-51-4
M. Wt: 166.2 g/mol
InChI Key: YAGLWUMMXGHFDI-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-d]pyrimidin-4-ol, also known as MTP, is an organic compound that is used in a variety of scientific applications. It is a heterocyclic compound, meaning that it contains two or more different types of atoms in its ring structure. MTP has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of pyrimidine derivatives, including the thieno-pyrimidine scaffolds, involves complex chemical pathways that are pivotal for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Hybrid catalysts play a critical role in synthesizing various pyrimidine scaffolds, employing organocatalysts, metal catalysts, and green solvents, among others. These methods focus on one-pot multicomponent reactions, offering efficient pathways to develop lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Studies have highlighted the potential of substituted tetrahydropyrimidine derivatives in exhibiting in vitro anti-inflammatory activity. These findings suggest that pyrimidine cores, possibly including "2-Methylthieno[2,3-d]pyrimidin-4-ol" derivatives, could be engineered to design leads for anti-inflammatory drugs, underscoring the necessity for further investigation to clarify their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Research

The pyrimidine ring is a fundamental component of DNA and RNA, making pyrimidine-based chemicals highly significant in pharmacology, including anticancer research. Pyrimidines in fused scaffolds have shown considerable anticancer potential through various mechanisms, suggesting their capability to interact with diverse biological targets. This extensive research and patent literature review indicates that pyrimidine-based compounds are at the forefront of anticancer agent research, offering promising pathways for drug development (Kaur et al., 2014).

Synthetic Pathways and SARs

The development and synthesis of pyrimidine derivatives, including structural and functional analysis, have been extensively reviewed. These studies provide insights into the anti-inflammatory activities and structure-activity relationships (SARs) of pyrimidine derivatives, suggesting several research guidelines for developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as “2-Methylthieno[2,3-d]pyrimidin-4-ol”, is generally associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Safety and Hazards

The safety information for “2-Methylthieno[2,3-d]pyrimidin-4-ol” indicates that it has a GHS07 signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGLWUMMXGHFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364209
Record name 2-methylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21582-51-4
Record name 2-methylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-aminothiophene-3-carboxylate (0.1 g, 0.64 mmol) and acetonitrile (50 μl, 0.95 mmol) in dioxane (3 ml) was added 4M HCl in dioxane (3 ml). The mixture was stirred at room temperature overnight. The solvents were removed under reduced pressure. The residue was diluted with water and made alcaline with a saturated aqueous sodium bicarbonate solution. The precipitate was filtered off, washed with water and dried. The crude residue was purified by flash chromatography on silica gel (CH2Cl2/MeOH 50:1) to yield the title compound as a white solid (42 mg, 40%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
40%

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